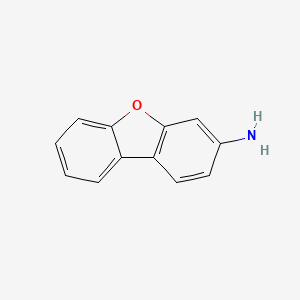

3-Aminodibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQCIALFYKYZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020411 | |

| Record name | 3-Dibenzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4106-66-5 | |

| Record name | 3-Dibenzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4106-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004106665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminodibenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Dibenzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DIBENZOFURANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QMB22RU9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The History and Discovery of 3-Aminodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and chemical properties of 3-Aminodibenzofuran. A key intermediate in the synthesis of various compounds with significant biological activities, this document outlines the original synthesis as pioneered by Henry Gilman and his collaborators. Detailed experimental protocols, quantitative data, and a discussion of its modern applications in medicinal chemistry and materials science are presented.

Introduction

This compound is a heterocyclic aromatic amine built upon the rigid tricyclic dibenzofuran core. Its structure, featuring a reactive amino group, has made it a valuable building block in organic synthesis. The inherent π-conjugation of the dibenzofuran system also imparts interesting electronic properties, leading to its use in the development of advanced materials.[1] This guide delves into the foundational research that first brought this compound to light and provides a comprehensive overview of its synthesis and characterization.

History and Discovery

The foundational work on the chemistry of dibenzofuran and its derivatives was extensively carried out by the prolific American chemist Henry Gilman and his research group at Iowa State College. In a comprehensive series of papers titled "Dibenzofuran" published in the Journal of the American Chemical Society and The Journal of Organic Chemistry, they systematically explored the synthesis and reactivity of numerous dibenzofuran derivatives.

The first definitive synthesis of this compound is described in their 1956 publication, "Some Aminodibenzofurans and Derivatives".[2] This work was a culmination of their broader investigations into the substitution patterns of the dibenzofuran nucleus. The synthesis was achieved through the reduction of the corresponding 3-nitrodibenzofuran. This discovery was significant as it provided access to a key intermediate that could be further functionalized to explore structure-activity relationships of dibenzofuran-containing compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO | [3] |

| Molecular Weight | 183.21 g/mol | [3] |

| CAS Registry Number | 4106-66-5 | [3] |

| Appearance | Solid | [4] |

| Melting Point | 85-117 °C (for 1-aminodibenzofuran, data for 3-isomer not specified in this source) | [4] |

Experimental Protocols

Historical Synthesis of this compound (Gilman et al.)

The original synthesis of this compound, as described by Gilman and his colleagues, involves a two-step process starting from dibenzofuran.[2]

Step 1: Nitration of Dibenzofuran to 3-Nitrodibenzofuran

While the specific paper on aminodibenzofurans refers to the nitro-compound as the starting material, Gilman's extensive work on dibenzofurans included detailed procedures for nitration. Typically, this would involve the treatment of dibenzofuran with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions would be carefully controlled to favor the formation of the 3-nitro isomer.

Step 2: Reduction of 3-Nitrodibenzofuran to this compound

The key final step is the reduction of the nitro group to an amine. The historical method employed was catalytic hydrogenation.

-

Reactants: 3-Nitrodibenzofuran, Hydrogen gas

-

Catalyst: Raney Nickel

-

Solvent: Ethanol

-

Procedure: 3-Nitrodibenzofuran is dissolved in ethanol, and a catalytic amount of Raney Nickel is added. The mixture is then subjected to a hydrogen atmosphere under pressure and elevated temperature until the theoretical amount of hydrogen is consumed.

-

Workup: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

The workflow for the historical synthesis can be visualized as follows:

Modern Synthetic Approaches

More contemporary methods for the synthesis of aminobenzofuran and aminodibenzofuran derivatives often employ different strategies, sometimes with improved yields and milder reaction conditions. For instance, a modern approach to a related compound, 1-aminodibenzofuran, involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid for the reduction of the corresponding nitro compound.[4]

Modern Reduction of a Nitrodibenzofuran:

-

Reactants: 1-Nitrodibenzofuran, Stannous chloride (SnCl₂)

-

Solvent: Concentrated Hydrochloric Acid (HCl)

-

Procedure: To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, stannous chloride is added portion-wise. The reaction is stirred for several hours at low temperature.

-

Workup: The reaction is quenched with ice water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[4]

This modern workflow can be represented as:

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Aminodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminodibenzofuran is a heterocyclic aromatic amine with a rigid tricyclic core structure. This scaffold is of significant interest to the pharmaceutical and materials science industries due to its presence in various biologically active molecules and its potential as a building block for novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation development. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and synthetic workflows.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO | [1][2] |

| Molecular Weight | 183.21 g/mol | [2] |

| Appearance | Light yellow to off-white crystalline powder or small crystals | [3] |

| Melting Point | 106.0 °C | [3] |

| Boiling Point | 387.5 °C | [3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, and chloroform. | [3] |

| logP (Predicted) | 3.4 | [4] |

| pKa | Not experimentally determined. Expected to be a weak base typical of aromatic amines. |

Detailed Discussion of Physicochemical Properties

Molecular Structure and Weight: this compound consists of a central furan ring fused to two benzene rings, with an amino group substituted at the 3-position. Its molecular formula is C₁₂H₉NO, and its molecular weight is 183.21 g/mol .[1][2] The rigid, planar structure of the dibenzofuran core influences its stacking interactions and binding to biological targets.

Appearance: At room temperature, this compound is a solid, typically appearing as a light yellow to off-white crystalline powder or small crystals.[3]

Melting and Boiling Points: The melting point of this compound is reported to be 106.0 °C, and its boiling point is 387.5 °C.[3] These relatively high values are indicative of the significant intermolecular forces, including hydrogen bonding from the amine group and van der Waals forces between the aromatic rings, in the crystalline solid and liquid states.

Solubility: The solubility of a compound is a critical factor in its biological absorption and formulation. This compound is sparingly soluble in water due to its predominantly nonpolar aromatic structure.[3] However, it exhibits better solubility in organic solvents such as ethanol, acetone, and chloroform.[3] The presence of the amino group allows for hydrogen bonding with protic solvents and can be protonated in acidic conditions, which may increase its aqueous solubility.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The predicted XlogP3 value for this compound is 3.4, indicating that it is a lipophilic molecule.[4] This suggests a preference for lipid environments, such as cell membranes, over aqueous media.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are general protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample and tapped gently to pack the solid into the sealed end. The sample height should be 2-3 mm.

-

Measurement: The loaded capillary tube is placed in a melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone, chloroform, 5% HCl, 5% NaOH) is added to each test tube.

-

Mixing: The test tubes are agitated (e.g., vortexed or shaken) for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The mixture is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Methodology:

-

Solution Preparation: A precise concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Mandatory Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

Derivatives of this compound are being investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

Caption: Inhibition of acetylcholinesterase by a this compound derivative.

Experimental Workflow: General Synthesis of 3-Aminobenzofuran Derivatives

The synthesis of 3-aminobenzofuran derivatives, which share a similar core structure with this compound, often involves a multi-step process. The following diagram illustrates a generalized workflow.

Caption: A generalized workflow for the synthesis of 3-aminobenzofuran derivatives.

References

3-Aminodibenzofuran CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminodibenzofuran is a heterocyclic aromatic amine with the chemical formula C₁₂H₉NO. It serves as a crucial building block in the synthesis of a wide array of functional molecules, finding significant applications in the realms of medicinal chemistry and materials science. Its rigid, planar dibenzofuran core, coupled with a reactive amino group, makes it an attractive scaffold for the development of novel therapeutic agents and advanced organic materials. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis, spectroscopic characterization, and key applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4106-66-5 | [1] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| IUPAC Name | dibenzofuran-3-amine | |

| Synonyms | This compound, Dibenzofuranylamine, 2-Aminodiphenylenoxyd | |

| Appearance | Light yellow to off-white crystalline powder or small crystals | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and chloroform. | [2] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Characteristic signals for aromatic protons and the amino group. |

| ¹³C NMR | Distinct signals for the carbon skeleton of the dibenzofuran rings and the carbon attached to the amino group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, and C-N and C-O stretching vibrations. |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of dibenzofuran to yield 3-nitrodibenzofuran, followed by the reduction of the nitro group to an amino group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Nitrodibenzofuran

A common method for the nitration of dibenzofuran involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

-

Materials: Dibenzofuran, nitric acid, sulfuric acid, acetic anhydride, ice bath, round-bottom flask, magnetic stirrer.

-

Procedure:

-

Dissolve dibenzofuran in a suitable solvent, such as acetic anhydride, in a round-bottom flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a mixture of nitric acid and sulfuric acid dropwise to the cooled solution.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir for a specified time at room temperature.

-

Pour the reaction mixture into ice-water to precipitate the 3-nitrodibenzofuran.

-

Filter the precipitate, wash with water until neutral, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Reduction of 3-Nitrodibenzofuran to this compound

The reduction of the nitro group can be accomplished using various reducing agents, with a common method being the use of tin(II) chloride in the presence of hydrochloric acid.

-

Materials: 3-Nitrodibenzofuran, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol, sodium hydroxide, ethyl acetate, rotary evaporator.

-

Procedure:

-

To a stirred solution of 3-nitrodibenzofuran in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize it with a concentrated solution of sodium hydroxide to precipitate the tin salts.

-

Extract the this compound into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel.

-

Applications in Drug Discovery and Development

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate for the synthesis of various biologically active molecules.

Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. The rigid dibenzofuran core can effectively interact with the active site of these enzymes, and modifications of the amino group allow for the fine-tuning of binding affinity and selectivity.

This colorimetric assay is widely used to screen for cholinesterase inhibitors.

-

Materials: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Tris-HCl buffer, acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) enzyme, test compounds (this compound derivatives), 96-well microplate reader.

-

Procedure:

-

Prepare solutions of ATCI, DTNB, and the enzyme in Tris-HCl buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE or BuChE solution to each well and incubate for a specified period at a controlled temperature.

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Potential Anti-Inflammatory and Anticancer Applications

The anti-inflammatory and anticancer properties of benzofuran and dibenzofuran derivatives have been reported. While direct studies on this compound are limited, its derivatives are being explored for these therapeutic areas. The mechanism of action for the anti-inflammatory effects of some benzofurans is thought to involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Involvement in Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzofuran derivatives have been shown to inhibit this pathway, suggesting a potential mechanism for their anti-inflammatory effects.

References

Spectroscopic Characterization of 3-Aminodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-Aminodibenzofuran (CAS No: 4106-66-5), a crucial heterocyclic amine with applications in medicinal chemistry and materials science. This document outlines the key spectroscopic data, detailed experimental protocols for its characterization, and a visualization of its metabolic pathway.

Molecular Structure and Properties

-

IUPAC Name: dibenzo[b,d]furan-3-amine

-

Synonyms: 3-Dibenzofuranamine, 2-Aminodiphenylenoxyd

-

Molecular Formula: C₁₂H₉NO[1]

-

Molecular Weight: 183.21 g/mol [1]

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections present the available quantitative data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The spectrum is characterized by the N-H stretching vibrations of the primary amine and the C-O-C stretching of the furan ring.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (primary amine) |

| 1620 - 1580 | N-H bending (primary amine) |

| 1480 - 1440 | Aromatic C=C stretching |

| 1250 - 1200 | Aryl C-N stretching |

| 1100 - 1020 | Aryl C-O-C stretching |

Note: The above data is based on the condensed phase (KBr pellet) IR spectrum available from the NIST Chemistry WebBook.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern.

| m/z | Interpretation |

| 183 | Molecular ion [M]⁺ |

| 155 | [M-CO]⁺ |

| 154 | [M-HCN-CO]⁺ |

| 128 | [C₁₀H₈]⁺ |

| 127 | [C₁₀H₇]⁺ |

Note: Data is derived from the electron ionization mass spectrum from the NIST Mass Spectrometry Data Center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Illustrative Data for 1-Aminodibenzofuran: [2]

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.27 | t | 8.4 | Ar-H |

| 7.61 | d | 8.0 | Ar-H |

| 7.43-7.39 | m | - | Ar-H |

| 7.22 | t | 8.0 | Ar-H |

| 6.85 | d | 7.6 | Ar-H |

| 6.64 | d | 8.0 | Ar-H |

| 5.87 | s | - | -NH₂ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) |

|---|

| 157.35 |

| 154.81 |

| 144.92 |

| 128.74 |

| 125.85 |

| 124.20 |

| 122.99 |

| 122.03 |

| 111.10 |

| 109.52 |

| 108.63 |

| 99.14 |

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Sample Preparation

For all spectroscopic analyses, it is imperative to use a purified sample of this compound. Standard purification techniques such as recrystallization or column chromatography should be employed to ensure the removal of impurities that may interfere with spectral acquisition.

Infrared (IR) Spectroscopy

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of finely ground this compound (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument: A Perkin-Elmer spectrum 100 series spectrophotometer or equivalent.[2]

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Technique: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

¹H NMR: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹³C NMR: 20-50 mg of this compound is dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

-

Instrument: A Bruker Avance III NMR spectrometer operating at a ¹H resonance frequency of 300 MHz or higher.[6]

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). A series of dilutions are then made to obtain concentrations that result in an absorbance reading between 0.1 and 1.0.

-

Instrument: A Shimadzu UV-Vis spectrophotometer or equivalent.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm using a quartz cuvette with a 1 cm path length. A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.

Metabolic Pathway Visualization

This compound is a known procarcinogen that undergoes metabolic activation in vivo. The following diagram illustrates the key steps in this bioactivation pathway, which involves cytochrome P450 enzymes and sulfotransferases.

Caption: Metabolic activation pathway of this compound.

Conclusion

The spectroscopic characterization of this compound provides a comprehensive understanding of its molecular structure. While IR and mass spectral data are well-defined, further research is needed to fully document the experimental ¹H NMR, ¹³C NMR, and UV-Vis spectroscopic properties of this compound. The provided protocols offer a standardized approach for researchers to obtain this critical data, ensuring consistency and comparability across studies. Understanding the metabolic fate of this compound is also crucial for its development in pharmaceutical applications.

References

- 1. 3-Dibenzofuranamine [webbook.nist.gov]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. iosrjournals.org [iosrjournals.org]

- 4. UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Aminodibenzofurans

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Numbering

The chemical structure of aminodibenzofurans consists of a dibenzofuran core with an amino group substituent. The numbering of the carbon atoms is crucial for the unambiguous assignment of NMR signals.

Caption: Chemical structure of 3-Aminodibenzofuran with atom numbering.

¹H and ¹³C NMR Spectral Data of 1-Aminodibenzofuran

The following tables summarize the ¹H and ¹³C NMR spectral data for 1-aminodibenzofuran, which serves as a valuable reference for the analysis of other aminodibenzofuran isomers. The spectra were recorded in DMSO-d₆.[1]

Table 1: ¹H NMR Data of 1-Aminodibenzofuran (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.27 | t | 8.4 | Ar-CH |

| 7.61 | d | 8.0 | Ar-CH |

| 7.43-7.39 | m | - | Ar-2CH |

| 7.22 | t | 8.0 | Ar-CH |

| 6.85 | d | 7.6 | Ar-CH |

| 6.64 | d | 8.0 | Ar-CH |

| 5.87 | s | - | NH₂ |

Table 2: ¹³C NMR Data of 1-Aminodibenzofuran (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 99.14 | Ar-C |

| 108.63 | Ar-C |

| 109.52 | Ar-C |

| 111.10 | Ar-C |

| 122.03 | Ar-C |

| 122.99 | Ar-C |

| 124.20 | Ar-C |

| 125.85 | Ar-C |

| 128.74 | Ar-C |

| 144.92 | Ar-C |

| 154.81 | Ar-C |

| 157.35 | Ar-C |

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of aminodibenzofuran derivatives.[1]

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the aminodibenzofuran sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For sensitive samples or for specific experiments (e.g., NOE), the sample can be degassed by several freeze-pump-thaw cycles.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[1]

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)

-

Acquisition Time: 2-4 seconds

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 160 ppm)

-

Acquisition Time: 1-2 seconds

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of an aminodibenzofuran sample.

Caption: Logical workflow for NMR analysis of aminodibenzofurans.

Conclusion

This technical guide outlines the fundamental aspects of ¹H and ¹³C NMR analysis for aminodibenzofurans, using 1-aminodibenzofuran as a case study. The provided data tables and experimental protocols offer a solid foundation for researchers and scientists working on the synthesis and characterization of this important class of compounds. While experimental data for this compound remains to be reported in the accessible literature, the principles and methodologies described herein are directly applicable to its structural elucidation. The use of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, is highly recommended for the definitive assignment of all proton and carbon signals in more complex derivatives.

References

An In-depth Technical Guide to the Mass Spectrometry and IR Spectrum of 3-Aminodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometry and infrared (IR) spectroscopy data for 3-Aminodibenzofuran (C₁₂H₉NO). The information presented herein is intended to support research, development, and quality control activities involving this compound. All data is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2]

Mass Spectrometry Analysis

The mass spectrum of this compound was obtained via electron ionization (EI). This technique provides valuable information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

A generalized experimental protocol for obtaining the electron ionization mass spectrum of a solid aromatic amine like this compound is as follows:

-

Sample Introduction: A solid sample of this compound is introduced into the mass spectrometer, typically using a direct insertion probe. The sample is then vaporized by heating.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce various smaller, charged fragments.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value.

-

Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound exhibits a clear molecular ion peak and several characteristic fragment ions. The quantitative data is summarized in the table below.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 183 | 100 | [C₁₂H₉NO]⁺• (Molecular Ion) |

| 182 | 85 | [C₁₂H₈NO]⁺ |

| 155 | 50 | [C₁₁H₇O]⁺ |

| 154 | 45 | [C₁₁H₆O]⁺• |

| 127 | 30 | [C₉H₅O]⁺ |

| 126 | 25 | [C₉H₄O]⁺• |

Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is initiated by the formation of the molecular ion (m/z 183). The primary fragmentation pathways involve the loss of hydrogen and the cleavage of the amine group and furan ring. A proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed fragmentation pathway of this compound.

Infrared (IR) Spectrum Analysis

The infrared spectrum provides information about the functional groups present in a molecule. The spectrum for this compound was obtained for a condensed phase sample.

Experimental Protocol: Infrared Spectroscopy

A general protocol for obtaining the IR spectrum of a solid sample like this compound using the KBr pellet method is as follows:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Analysis: An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.

-

Data Processing: The instrument's software converts the transmittance data into an IR spectrum, which is a plot of percent transmittance versus wavenumber (cm⁻¹).

Data Presentation: IR Spectrum of this compound

The IR spectrum of this compound shows characteristic absorption bands corresponding to the various functional groups in the molecule. The major absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450 - 3300 | N-H (Amine) | Asymmetric and Symmetric Stretching |

| 3050 - 3000 | C-H (Aromatic) | Stretching |

| 1620 - 1580 | N-H (Amine) | Bending (Scissoring) |

| 1600 - 1450 | C=C (Aromatic) | Ring Stretching |

| 1250 - 1200 | C-O-C (Ether) | Asymmetric Stretching |

| 1100 - 1000 | C-N (Amine) | Stretching |

| 900 - 675 | C-H (Aromatic) | Out-of-plane Bending |

Logical Workflow for Spectral Analysis

The combined analysis of mass spectrometry and IR spectroscopy data provides a robust method for the identification and structural confirmation of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Quantum Yield and Fluorescence Properties of 3-Aminodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to characterize the quantum yield and fluorescence properties of 3-Aminodibenzofuran. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the necessary experimental protocols and theoretical considerations for its full photophysical characterization.

Introduction to the Photophysical Properties of Aromatic Amines

This compound, as an aromatic amine, is expected to exhibit fluorescence, a phenomenon where a molecule absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. The absorption and emission characteristics, as well as the quantum yield, are highly sensitive to the molecular environment, particularly the polarity of the solvent. This sensitivity, known as solvatochromism, can provide valuable insights into the electronic structure of the molecule in its ground and excited states.

Core Photophysical Parameters to be Determined

A thorough characterization of the fluorescence properties of this compound involves the determination of several key parameters. These are summarized in the table below. The values provided are illustrative placeholders, as experimental determination is required for this compound.

Table 1: Summary of Key Photophysical Properties of this compound

| Parameter | Symbol | Value | Unit | Solvent |

| Molar Absorption Coefficient | ε | To be determined | M⁻¹cm⁻¹ | Various |

| Absorption Maximum | λabs | To be determined | nm | Various |

| Emission Maximum | λem | To be determined | nm | Various |

| Stokes Shift | Δν | To be determined | cm⁻¹ | Various |

| Fluorescence Quantum Yield | Φf | To be determined | - | Various |

| Fluorescence Lifetime | τf | To be determined | ns | Various |

Experimental Protocols

The following sections detail the experimental methodologies for determining the photophysical properties of this compound.

This technique is used to determine the wavelengths at which this compound absorbs light and to calculate its molar absorption coefficient.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in a high-purity spectroscopic grade solvent. From this stock, prepare a series of dilutions.

-

Spectra Acquisition: Record the absorption spectra of the solutions using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range (e.g., 200-500 nm). A solvent blank should be used as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λabs). According to the Beer-Lambert law (A = εcl), the molar absorption coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration.

Fluorescence spectroscopy is employed to determine the emission spectrum of this compound.

Methodology:

-

Solution Preparation: Use the same solutions prepared for the absorption spectroscopy. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Spectra Acquisition: Excite the sample at its absorption maximum (λabs). Record the emission spectrum using a spectrofluorometer. The emission spectrum should be corrected for the instrument's detector and grating efficiencies.

-

Data Analysis: Identify the wavelength of maximum emission (λem). The Stokes shift can then be calculated as the difference in wavenumbers between the absorption and emission maxima.

The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is the most common and reliable approach.[1]

Methodology:

-

Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to those expected for this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV region.

-

Solution Preparation: Prepare a series of solutions of both the this compound sample and the standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.[2]

-

Measurements:

-

Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra for all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation:[1]

Φf,sample = Φf,std * (Gradsample / Gradstd) * (nsample² / nstd²)

where:

-

Φf,std is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

nsample and nstd are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Table 2: Data for Relative Quantum Yield Determination

| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity |

| Standard | |||

| Standard 1 | Conc. 1 | Abs. 1 | Intensity 1 |

| Standard 2 | Conc. 2 | Abs. 2 | Intensity 2 |

| Standard 3 | Conc. 3 | Abs. 3 | Intensity 3 |

| This compound | |||

| Sample 1 | Conc. 1 | Abs. 1 | Intensity 1 |

| Sample 2 | Conc. 2 | Abs. 2 | Intensity 2 |

| Sample 3 | Conc. 3 | Abs. 3 | Intensity 3 |

To investigate the effect of the environment on the photophysical properties, the absorption and emission spectra, as well as the quantum yield, should be measured in a range of solvents with varying polarities.

Methodology:

-

Solvent Selection: Choose a series of spectroscopic grade solvents with a wide range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol).

-

Measurements: Repeat the absorption, fluorescence, and quantum yield measurements for this compound in each solvent.

-

Data Analysis: Analyze the shifts in λabs and λem as a function of solvent polarity parameters (e.g., Lippert-Mataga plots) to understand the change in dipole moment upon excitation.[3]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Expected Signaling Pathways and Interactions

The fluorescence of this compound is likely to be influenced by its interactions with the local environment, particularly through hydrogen bonding and solvent polarity effects. In biological systems, its fluorescence could be modulated by binding to macromolecules such as proteins or nucleic acids. For instance, insertion into a hydrophobic pocket of a protein would be expected to cause a blue shift in the emission and an increase in the quantum yield due to the reduced polarity and rigidity of the environment.

Caption: Factors Influencing the Fluorescence of this compound.

Conclusion

This guide provides the necessary framework for a comprehensive investigation into the quantum yield and fluorescence properties of this compound. By following the detailed experimental protocols, researchers can obtain the critical photophysical data required for applications in drug development, molecular probes, and materials science. The sensitivity of its fluorescence to the environment suggests that this compound could be a valuable tool for studying molecular interactions.

References

In-Depth Technical Guide on the Theoretical Calculations of 3-Aminodibenzofuran's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminodibenzofuran is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of dibenzofuran, its unique electronic properties, conferred by the addition of an amino group, are pivotal to its chemical reactivity, biological activity, and potential applications in drug design and organic electronics. Understanding the electronic structure of this compound at a quantum mechanical level is crucial for predicting its behavior in various chemical and biological systems.

This technical guide provides a comprehensive overview of the theoretical methods used to calculate the electronic structure of this compound. It details the prevalent computational protocols, presents key quantitative data on its electronic properties, and outlines the logical workflows involved in such theoretical investigations. The methodologies described herein are grounded in Density Functional Theory (DFT), a robust and widely accepted computational approach for studying the electronic characteristics of molecules.

Core Concepts in Electronic Structure Theory

The electronic behavior of a molecule is fundamentally governed by the arrangement and energies of its electrons in molecular orbitals. Key parameters derived from electronic structure calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally signifies higher reactivity.

Theoretical Methodology: Density Functional Theory (DFT)

The primary computational tool for elucidating the electronic structure of molecules like this compound is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for medium-sized organic molecules. The selection of a functional and a basis set is a critical aspect of any DFT calculation.

Computational Protocol:

A typical DFT-based investigation of this compound's electronic structure involves the following steps:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra that can be compared with experimental data for validation.

-

Electronic Property Calculation: With a confirmed stable geometry, various electronic properties are calculated. This includes the energies of the frontier molecular orbitals (HOMO and LUMO) and the generation of a molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

A widely used and well-validated approach for organic molecules involves the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311G(d,p).[1] This level of theory has been shown to provide reliable results for the parent molecule, dibenzofuran.[1]

Quantitative Electronic Structure Data

Theoretical calculations provide valuable quantitative data on the electronic properties of this compound. For context, it is useful to compare these with the calculated values for the parent dibenzofuran molecule. The amino substituent is an electron-donating group, which is expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity.

| Molecule | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Dibenzofuran | B3LYP/6-311G(d,p) | -6.265[1] | -1.237[1] | 5.028[1] |

| This compound | B3LYP/6-311G(d,p) (Predicted) | ~ -5.5 to -5.8 | ~ -1.1 to -1.3 | ~ 4.2 to 4.7 |

Note: The values for this compound are predicted based on the known effects of amino substitution on aromatic systems and have not yet been reported in the cited literature. The provided range is an estimation to guide researchers.

Experimental Protocols

Computational Chemistry Protocol:

The following protocol outlines the steps for performing a DFT calculation on this compound to obtain its electronic structure properties.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Methodology:

-

Input Structure: Build the this compound molecule in a molecular editor and generate initial 3D coordinates.

-

Geometry Optimization:

-

Method: B3LYP

-

Basis Set: 6-311G(d,p)

-

Task: Optimization

-

-

Frequency Calculation:

-

Method: B3LYP

-

Basis Set: 6-311G(d,p)

-

Task: Frequency (to confirm a minimum energy structure)

-

-

Electronic Property Calculation:

-

Method: B3LYP

-

Basis Set: 6-311G(d,p)

-

Keywords: pop=full (to obtain molecular orbital information)

-

Synthesis of Aminodibenzofuran Derivatives (Illustrative Example):

While a specific protocol for this compound is not detailed in the provided search results, the synthesis of a related isomer, 1-aminodibenzofuran, has been reported and can serve as a general guideline. The synthesis typically involves the reduction of a corresponding nitrodibenzofuran precursor.

Visualizations

Logical Workflow for Theoretical Calculation:

Caption: A flowchart illustrating the computational workflow for determining the electronic structure of this compound.

Signaling Pathway of Electron Donation:

Caption: The influence of the amino group on the electronic properties and reactivity of the dibenzofuran system.

Conclusion

The theoretical calculation of this compound's electronic structure, primarily through DFT methods, provides invaluable insights for researchers in drug development and materials science. By understanding the energies of the frontier molecular orbitals and the overall charge distribution, scientists can make informed predictions about the molecule's reactivity, stability, and potential interactions with biological targets. The computational protocols and conceptual workflows outlined in this guide serve as a foundational reference for conducting and interpreting such theoretical studies. The continued synergy between computational predictions and experimental validations will undoubtedly accelerate the discovery and development of novel applications for this compound and its derivatives.

References

The Aminodibenzofuran Scaffold: A Privileged Core in Drug Discovery

The aminodibenzofuran scaffold, a unique heterocyclic structure, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth analysis of the biological significance of this scaffold, focusing on its role in the development of novel therapeutic agents. We will explore its anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Derivatives of the aminodibenzofuran scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The mechanisms underlying this activity are multifaceted, often involving the induction of apoptosis, disruption of the cell cycle, and inhibition of crucial cellular enzymes.

Quantitative Anticancer Data

The anticancer potency of various aminodibenzofuran and related derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against several cancer cell lines is presented below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Dibenzofuran-piperazine derivative | Human leukemia (K562) | 20-85 | [1] |

| Dibenzofuran-piperazine derivative | Human leukemia (MOLT-4) | 20-85 | [1] |

| Dibenzofuran-piperazine derivative | Human cervix carcinoma (HeLa) | 20-85 | [1] |

| Popolohuanone E (a dibenzofuran quinone) | Human lung cancer (A549) | 2.5 µg/mL | [2] |

| Benzofuran-chalcone derivative | Human melanoma (A-375) | Moderate activity | [3] |

| Benzofuran-chalcone derivative | Human breast cancer (MCF-7) | Moderate activity | [3] |

| Benzofuran-chalcone derivative | Human lung cancer (A-549) | Moderate activity | [3] |

| Benzofuran-chalcone derivative | Human colon cancer (HT-29) | Moderate activity | [3] |

| Benzofuran-chalcone derivative | Human lung cancer (H-460) | Moderate activity | [3] |

| Benzofuran derivative 32a | Human hepatocellular carcinoma (HePG2) | 8.49–16.72 | [3] |

| Benzofuran derivative 32a | Human cervix carcinoma (HeLa) | 6.55–13.14 | [3] |

| Benzofuran derivative 32a | Human breast cancer (MCF-7) | 4.0–8.99 | [3] |

| Benzofuran derivative 32a | Human prostate cancer (PC3) | 4.0–8.99 | [3] |

| Benzofuran-2-carboxamide derivative 50g | Human colon cancer (HCT-116) | 0.87 | [3] |

| Benzofuran-2-carboxamide derivative 50g | Human cervix carcinoma (HeLa) | 0.73 | [3] |

| Benzofuran-2-carboxamide derivative 50g | Human hepatocellular carcinoma (HepG2) | 5.74 | [3] |

| Benzofuran-2-carboxamide derivative 50g | Human lung cancer (A549) | 0.57 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the aminodibenzofuran derivatives for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, the media is removed, and MTT solution is added to each well. The plate is incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4]

Antimicrobial Activity

Aminodibenzofuran derivatives have also been investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria and fungi. The presence of the dibenzofuran core, often in combination with other heterocyclic moieties, is thought to be crucial for their antimicrobial effects.

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference(s) |

| 1-Aminodibenzofuran derivative 5c | Salmonella typhi | 9 | - | [5] |

| 1-Aminodibenzofuran derivative 5c | Staphylococcus aureus | 11 | - | [5] |

| Benzofuran derivative | Staphylococcus aureus | - | >512 | [6] |

| 1,2,4-triazolo[1,5-a]pyrimidine derivative | Staphylococcus aureus (MRSA) | - | 0.5 | [6] |

| 1,2,4-triazolo[1,5-a]pyrimidine derivative | Escherichia coli | - | 0.25 | [6] |

| 1,2,4-triazolo[1,5-a]pyrimidine derivative | Klebsiella pneumoniae | - | 0.5 | [6] |

| 1,2,4-triazolo[1,5-a]pyrimidine derivative | Acinetobacter baumannii | - | 0.5 | [6] |

| 1,2,4-triazolo[1,5-a]pyrimidine derivative | Pseudomonas aeruginosa | - | 1.0 | [6] |

| 3-Benzofurancarboxylic acid derivative III | Gram-positive bacteria | - | 50-200 | [7] |

| 3-Benzofurancarboxylic acid derivative IV | Gram-positive bacteria | - | 50-200 | [7] |

| 3-Benzofurancarboxylic acid derivative VI | Gram-positive bacteria | - | 50-200 | [7] |

| 3-Benzofurancarboxylic acid derivative VI | Candida albicans | - | 100 | [7] |

| 3-Benzofurancarboxylic acid derivative III | Candida parapsilosis | - | 100 | [7] |

| Biphenyl derivative 6i | Staphylococcus aureus (MRSA) | - | 3.13 | [8] |

| Biphenyl derivative 6m | Enterococcus faecalis (MDR) | - | 6.25 | [8] |

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.

Procedure:

-

Media Preparation: A suitable agar medium is prepared and sterilized.

-

Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

-

Pouring and Solidification: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

-

Well Creation: Wells of a specific diameter are cut into the agar using a sterile borer.

-

Compound Application: A known concentration of the aminodibenzofuran derivative solution is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[5][9]

Neuroprotective Effects

The aminodibenzofuran scaffold is also being explored for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanism of action investigated is the inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Neuroprotective Data

The inhibitory activity of aminobenzofuran derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key indicator of their neuroprotective potential.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference(s) |

| 3-Aminobenzofuran derivative 5f | Acetylcholinesterase (AChE) | Potent inhibition | [10] |

| 3-Aminobenzofuran derivative 5f | Butyrylcholinesterase (BChE) | Potent inhibition | [10] |

| 2-Arylbenzofuran derivative 21 | Butyrylcholinesterase (BChE) | Multiple anti-AD effects | [11] |

| 2-Phenylbenzofuran derivative 15 | Butyrylcholinesterase (BChE) | 6.23 | [12] |

| 2-Phenylbenzofuran derivative 17 | Butyrylcholinesterase (BChE) | 3.57 | [12] |

| 2-Arylbenzofuran derivatives | Butyrylcholinesterase (BChE) | 2.5–32.8 | [13] |

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a colorimetric assay used to measure cholinesterase activity and the inhibitory effects of compounds.

Procedure:

-

Reagent Preparation: Prepare solutions of the cholinesterase enzyme, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

-

Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the aminobenzofuran derivative.

-

Initiation of Reaction: The substrate is added to initiate the enzymatic reaction, which produces thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.

-

Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a spectrophotometer.

-

Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.

References

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijtsrd.com [ijtsrd.com]

- 10. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]

Methodological & Application

Synthesis of 3-Aminodibenzofuran Derivatives: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of 3-aminodibenzofuran derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to two primary synthetic strategies: the reduction of 3-nitrodibenzofuran and the direct amination of 3-halodibenzofurans via modern cross-coupling reactions.

The dibenzofuran core is a key structural motif in many biologically active molecules. The introduction of an amino group at the 3-position opens up a wide range of possibilities for further functionalization, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials.

Synthetic Strategies

Two principal pathways for the synthesis of this compound are presented:

-

Nitration followed by Reduction: This classical and reliable two-step method involves the initial nitration of dibenzofuran to yield 3-nitrodibenzofuran, which is subsequently reduced to the desired this compound.

-

Palladium- or Copper-Catalyzed Cross-Coupling Reactions: Modern synthetic methods such as the Buchwald-Hartwig amination and the Ullmann condensation allow for the direct formation of the C-N bond by coupling a 3-halodibenzofuran with an amine source.

Below are detailed protocols for these synthetic routes, along with tables summarizing key quantitative data and visual representations of the synthetic pathways.

Section 1: Synthesis via Reduction of 3-Nitrodibenzofuran

This method is a robust and widely used approach for the preparation of this compound.

Synthesis of 3-Nitrodibenzofuran

Protocol 1: Nitration of Dibenzofuran

-

Materials:

-

Dibenzofuran

-

Acetic anhydride

-

Cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Glacial acetic acid

-

Methanol

-

Ice

-

-

Procedure:

-

In a round-bottom flask, dissolve dibenzofuran in a minimal amount of acetic anhydride with gentle warming.

-

Cool the solution in an ice bath and add a solution of cupric nitrate trihydrate in glacial acetic acid dropwise with stirring.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and then with a small amount of cold methanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 3-nitrodibenzofuran.

-

Reduction of 3-Nitrodibenzofuran to this compound

Protocol 2: Stannous Chloride Reduction

-

Materials:

-

3-Nitrodibenzofuran

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

-

-

Procedure:

-

To a stirred solution of 3-nitrodibenzofuran in a suitable solvent (e.g., ethanol or ethyl acetate), add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise at 0°C (ice bath).

-

After the addition, allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide until the solution is basic (pH > 10), keeping the temperature low with an ice bath.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield | Reference |

| Nitration | Dibenzofuran | 3-Nitrodibenzofuran | Cu(NO₃)₂·3H₂O, Acetic anhydride, Acetic acid | 70-85% | [1] |

| Reduction | 3-Nitrodibenzofuran | This compound | SnCl₂·2H₂O, Conc. HCl | 75-90% | [1] |

Table 1: Summary of quantitative data for the synthesis of this compound via the nitration-reduction pathway.

Caption: Synthesis of this compound via Nitration and Reduction.

Section 2: Synthesis via Cross-Coupling Reactions

These methods offer a more direct route to this compound derivatives from readily available 3-halodibenzofurans.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4][5]

Protocol 3: Buchwald-Hartwig Amination of 3-Bromodibenzofuran

-

Materials:

-

3-Bromodibenzofuran

-

Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent) or a primary/secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[6]

-

Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a Schlenk flask or glovebox, combine the palladium catalyst, phosphine ligand, and the strong base under an inert atmosphere.

-

Add the anhydrous solvent, followed by 3-bromodibenzofuran and the amine or ammonia equivalent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for the required time (4-24 hours), monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Typical Yield | Reference |

| 3-Bromodibenzofuran | Ammonia (equivalent) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100°C | 75-95% | [6] |

| 3-Iododibenzofuran | Primary/Secondary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110°C | 70-90% | [2] |

Table 2: Representative conditions for the Buchwald-Hartwig amination.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative method for the synthesis of aryl amines.[7][8][9]

Protocol 4: Ullmann Condensation of 3-Iododibenzofuran

-

Materials:

-

3-Iododibenzofuran

-

Amine

-

Copper(I) salt (e.g., CuI)

-

Ligand (e.g., L-proline, 1,10-phenanthroline)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

High-boiling polar solvent (e.g., DMF, DMSO, NMP)

-

-

Procedure:

-